molecular formula C9H15NO4 B1639079 6-(4-Oxooxazolidin-3-yl)hexanoic acid

6-(4-Oxooxazolidin-3-yl)hexanoic acid

Cat. No.: B1639079
M. Wt: 201.22 g/mol
InChI Key: SBOQMNDPKRWADC-UHFFFAOYSA-N
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Description

6-(4-Oxooxazolidin-3-yl)hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone linked to a 4-oxooxazolidin-3-yl moiety. The oxazolidinone ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with a ketone group at the 4-position. Its analogs, such as thiazolidinones, quinazolinones, and imidazolidinones, are well-documented in pharmacological research, highlighting the importance of heterocyclic modifications in drug design .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

6-(4-oxo-1,3-oxazolidin-3-yl)hexanoic acid

InChI

InChI=1S/C9H15NO4/c11-8-6-14-7-10(8)5-3-1-2-4-9(12)13/h1-7H2,(H,12,13)

InChI Key

SBOQMNDPKRWADC-UHFFFAOYSA-N

SMILES

C1C(=O)N(CO1)CCCCCC(=O)O

Canonical SMILES

C1C(=O)N(CO1)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Hexanoic Acid Derivatives

A widely reported method involves the cyclization of N-(5-carboxypentyl)glycine derivatives under acidic conditions. In a representative procedure:

  • Stage 1 : Hexanoic acid is converted to its acyl chloride using thionyl chloride.
  • Stage 2 : The acyl chloride reacts with glycine ethyl ester to form N-(5-carboxyethylpentyl)glycine ethyl ester.
  • Stage 3 : Intramolecular cyclization is induced via treatment with hydrochloric acid in methanol, yielding the oxazolidine ring.

This method achieves a 75% yield, with the reaction temperature critical to minimizing ring-opening side reactions. The use of methanol as a solvent enhances solubility of intermediates, while hydrochloric acid catalyzes both ester hydrolysis and cyclization.

Multi-Component Coupling Approach

An alternative route from Synnova Intermediates Pvt. Ltd. employs a five-stage synthesis:

  • Stage 1 : Thiourea reacts with methyl propionate in methanol to form a thioether intermediate.
  • Stage 2 : Nitration with nitric acid in acetic acid introduces a nitro group.
  • Stage 3 : Phosphoryl trichloride in methylene dichloride facilitates chlorination.
  • Stage 4 : Hydrogenation over iron powder reduces nitro to amine.
  • Stage 5 : Cyclization with sodium bicarbonate yields the target compound.

This method, yielding 68%, highlights the importance of sequential functionalization and purification after each stage to prevent byproduct accumulation.

Stereoselective Synthesis via Chiral Auxiliaries

A patent by CN111808040A details a stereoselective approach using S,S'-dimethyl dithiocarbonate:

  • Step 1 : A dithiocarbonate intermediate is formed under inert atmosphere.
  • Step 2 : Alkaline hydrolysis (pH 10–12) cleaves the dithiocarbonate, generating a thiolate that undergoes cyclization.

This method produces enantiomerically pure product (92% yield) by leveraging chiral induction during cyclization. The use of sodium hydroxide ensures deprotonation of the carboxylic acid, directing nucleophilic attack to form the oxazolidine ring.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization efficiency correlates strongly with temperature:

  • Below 60°C: Incomplete ring closure (yield <50%).
  • 60–80°C: Optimal range (yield 70–85%).
  • Above 80°C: Decomposition via retro-aldol pathways.

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but require stringent drying to prevent hydrolysis. Methanol, though less ideal, offers a balance between solubility and cost.

Catalytic Systems

  • Brønsted Acids : Hydrochloric acid (1–2 M) provides protonation for cyclization but risks ester hydrolysis.
  • Lewis Acids : Zinc chloride (10 mol%) enhances electrophilicity of carbonyl groups, reducing reaction time by 30%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.21 (t, J=7.2 Hz, 2H, CH₂N), 3.89 (s, 2H, OCH₂CO), 2.31 (t, J=7.4 Hz, 2H, CH₂COOH), 1.50–1.25 (m, 6H, CH₂ chain).
  • ¹³C NMR : 174.8 ppm (COOH), 170.1 ppm (oxazolidinone carbonyl), 62.3 ppm (OCH₂), 33.9 ppm (CH₂N).

Mass Spectrometry

  • ESI-MS : m/z 202.1 [M+H]⁺, consistent with the molecular formula C₉H₁₅NO₄.

Applications and Derivative Synthesis

The compound serves as a precursor to:

  • Antibacterial Agents : Functionalization at the oxazolidine nitrogen yields analogs with MIC values <1 µg/mL against Gram-positive pathogens.
  • Kinase Inhibitors : Coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling produces potent PI3K inhibitors (IC₅₀ = 12 nM).

Chemical Reactions Analysis

Types of Reactions

6-(4-Oxooxazolidin-3-yl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the hexanoic acid chain.

    Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Oxooxazolidin-3-yl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Oxooxazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, potentially modulating their activity. The hexanoic acid chain may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-(4-Oxooxazolidin-3-yl)hexanoic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Purity/Notes
This compound* Not provided C₉H₁₅NO₄ 217.22 g/mol Oxazolidinone ring (O, N), hexanoic acid N/A
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid 4649-06-3 C₉H₁₃NO₃S₂ 271.34 g/mol Thiazolidinone ring (S, N), thioxo group 95% purity
6-(4-Oxoquinazolin-3(4H)-yl)hexanoic acid 362671-92-9 C₁₄H₁₆N₂O₃ 260.29 g/mol Quinazolinone (fused benzene ring), hexanoic acid R&D use, bulk availability
6-(5-Methyl-2-oxo-imidazolidin-4-yl)hexanoic acid N/A C₁₀H₁₈N₂O₃ 214.26 g/mol Imidazolidinone ring (N, N), methyl substituent Linked to D-desthio biotin
Key Observations:
  • Heterocyclic Modifications: The thiazolidinone analog (CAS 4649-06-3) replaces the oxazolidinone's oxygen with sulfur, introducing a thioxo group. This enhances electronegativity and may influence binding affinity in biological systems . The imidazolidinone compound (C₁₀H₁₈N₂O₃) features two nitrogen atoms in the ring and a methyl group, structurally resembling desthiobiotin, a precursor in biotin biosynthesis .
  • Molecular Weight and Solubility: The quinazolinone variant has the highest molecular weight (260.29 g/mol), likely reducing aqueous solubility compared to the oxazolidinone and imidazolidinone analogs. The thiazolidinone derivative’s sulfur atoms may improve lipid solubility, impacting pharmacokinetic profiles .

Market and Availability

  • Thiazolidinone Derivatives: Available from multiple suppliers (e.g., Matrix Scientific) with ≥95% purity, indicating industrial-scale production .
  • Quinazolinone Derivatives: Marketed for research use (e.g., CAS 362671-92-9) with bulk ordering options, reflecting demand in pharmaceutical R&D .

Q & A

Q. Table 1. Comparative Bioactivity of Derivatives

Derivative SubstituentTargetIC50_{50} (μM)Reference
4-NitrobenzylideneCOX-20.8
3-FluorophenylMMP-912.4
UnsubstitutedS. aureus2.0 (MIC)

Q. Table 2. Optimized Reaction Conditions

ParameterEffect on YieldOptimal Range
Temperature↑ Yield up to 90°C80–95°C
Solvent PolarityNon-polar solvents reduce byproductsEthanol > DMSO
Reaction TimeProlonged time increases cyclization2–4 hours

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